molecular formula C16F33COOH<br>C17HF33O2 B14772593 Perfluoroheptadecanoic acid CAS No. 57475-95-3

Perfluoroheptadecanoic acid

Cat. No.: B14772593
CAS No.: 57475-95-3
M. Wt: 864.13 g/mol
InChI Key: ZAWWKRYRIHWWDN-UHFFFAOYSA-N
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Description

Perfluoroheptadecanoic acid: is a synthetic compound belonging to the class of perfluoroalkyl acids. It is characterized by a fully fluorinated carbon chain with a terminal carboxylic acid group. This compound is known for its exceptional chemical stability and resistance to degradation, making it a persistent environmental pollutant.

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluoroheptadecanoic acid can be synthesized through the electrochemical fluorination of heptadecanoic acid. This process involves the replacement of hydrogen atoms with fluorine atoms in the presence of anhydrous hydrogen fluoride and an electric current. The reaction typically occurs at low temperatures to ensure the stability of the fluorinated product.

Industrial Production Methods: Industrial production of this compound often involves the telomerization process, where shorter perfluoroalkyl chains are extended using tetrafluoroethylene. This method allows for the controlled synthesis of long-chain perfluoroalkyl acids, including this compound.

Chemical Reactions Analysis

Types of Reactions: Perfluoroheptadecanoic acid primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines. The reaction conditions typically include elevated temperatures and the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or ozone can oxidize this compound, although the reaction is slow due to the stability of the carbon-fluorine bonds.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride can reduce the carboxylic acid group to an alcohol, but the reaction requires stringent conditions.

Major Products: The major products of these reactions include substituted perfluoroalkyl compounds, oxidized derivatives, and reduced alcohols.

Scientific Research Applications

Chemistry: Perfluoroheptadecanoic acid is used as a surfactant in various chemical processes due to its hydrophobic and oleophobic properties. It is also employed in the synthesis of other fluorinated compounds.

Biology: In biological research, this compound is used to study the effects of perfluoroalkyl substances on living organisms. It serves as a model compound to investigate bioaccumulation and toxicity.

Medicine: this compound is being explored for its potential use in drug delivery systems due to its ability to form stable emulsions. It is also studied for its effects on lipid metabolism and endocrine disruption.

Industry: In industrial applications, this compound is used in the production of non-stick coatings, stain-resistant fabrics, and firefighting foams

Mechanism of Action

Perfluoroheptadecanoic acid exerts its effects by interacting with various molecular targets, including peroxisome proliferator-activated receptors (PPARs). These receptors regulate lipid metabolism and are involved in the detoxification of xenobiotics. The compound can activate PPARα, leading to changes in gene expression and metabolic pathways. Additionally, this compound can disrupt cell membranes and interfere with signaling pathways, contributing to its toxic effects.

Comparison with Similar Compounds

  • Perfluorooctanoic acid
  • Perfluorodecanoic acid
  • Perfluorododecanoic acid
  • Perfluorotetradecanoic acid

Comparison: Perfluoroheptadecanoic acid is unique due to its longer carbon chain compared to perfluorooctanoic acid and perfluorodecanoic acid. This longer chain length contributes to its higher hydrophobicity and persistence in the environment. Compared to shorter-chain perfluoroalkyl acids, this compound has a greater potential for bioaccumulation and toxicity. Its chemical stability and resistance to degradation make it a significant environmental pollutant, similar to other long-chain perfluoroalkyl acids.

Properties

CAS No.

57475-95-3

Molecular Formula

C16F33COOH
C17HF33O2

Molecular Weight

864.13 g/mol

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanoic acid

InChI

InChI=1S/C17HF33O2/c18-2(19,1(51)52)3(20,21)4(22,23)5(24,25)6(26,27)7(28,29)8(30,31)9(32,33)10(34,35)11(36,37)12(38,39)13(40,41)14(42,43)15(44,45)16(46,47)17(48,49)50/h(H,51,52)

InChI Key

ZAWWKRYRIHWWDN-UHFFFAOYSA-N

Canonical SMILES

C(=O)(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O

Origin of Product

United States

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